molecular formula C72H95ClN14O14 B549359 Abarelix CAS No. 183552-38-7

Abarelix

Cat. No.: B549359
CAS No.: 183552-38-7
M. Wt: 1416.1 g/mol
InChI Key: AIWRTTMUVOZGPW-HSPKUQOVSA-N
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Description

Abarelix, marketed under the brand name Plenaxis, is a synthetic decapeptide antagonist to gonadotropin-releasing hormone (GnRH). It is primarily used in oncology to reduce the amount of testosterone in patients with advanced symptomatic prostate cancer for which no other treatment options are available .

Mechanism of Action

Target of Action

Abarelix primarily targets the Gonadotropin-releasing hormone receptor . This receptor plays a crucial role in the regulation of gonadotropins, which are hormones that control the function of the ovaries and testes .

Mode of Action

This compound acts by binding to the Gonadotropin-releasing hormone receptor, functioning as a potent inhibitor of gonadotropin secretion . This binding action results in the suppression of luteinizing hormone and follicle-stimulating hormone, which stimulate the testes to produce testosterone .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis . By inhibiting gonadotropin secretion, this compound suppresses the production of testosterone and estrogen . This suppression is crucial in treating conditions like prostate cancer, as many cells in these conditions rely on testosterone for growth .

Pharmacokinetics

Following intramuscular administration of 100 mg, this compound is absorbed slowly with a mean peak concentration of 43.4 ng/mL observed approximately 3 days after the injection . The protein binding of this compound is between 96-99% . The major metabolites of this compound are formed via hydrolysis of peptide bonds, with no significant oxidative or conjugated metabolites found either in vitro or in vivo . The half-life of this compound is approximately 13.2 ± 3.2 days .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of testosterone levels in the body. This reduction is crucial in the treatment of conditions like prostate cancer, where many of the cancer cells rely on testosterone for growth .

Biochemical Analysis

Biochemical Properties

Abarelix interacts with the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This interaction results in the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testicular or follicular steroidogenesis .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in the production of testosterone. By inhibiting gonadotropin secretion, this compound reduces the amount of testosterone produced, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This binding interaction results in the suppression of LH and FSH, leading to a decrease in the production of testosterone .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a slow absorption rate following intramuscular administration, with a mean peak concentration observed approximately three days after injection . The half-life of this compound is approximately 13.2 ± 3.2 days .

Metabolic Pathways

This compound is metabolized primarily through the hydrolysis of peptide bonds . There is no evidence of cytochrome P-450 involvement in the metabolism of this compound .

Transport and Distribution

Following intramuscular administration, this compound is absorbed slowly into the body

Preparation Methods

Abarelix is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Chemical Reactions Analysis

Abarelix undergoes various chemical reactions, including hydrolysis of peptide bonds. In vitro studies have shown that the major metabolites of this compound are formed via hydrolysis, with no significant oxidative or conjugated metabolites found . Common reagents used in these reactions include water and enzymes that catalyze hydrolysis. The major products formed from these reactions are smaller peptide fragments.

Comparison with Similar Compounds

Abarelix is compared with other GnRH antagonists such as degarelix, cetrorelix, and ganirelix. These compounds share a similar mechanism of action but differ in their histamine-releasing potential and duration of action. For instance, degarelix has a lower capacity to release histamine compared to this compound and cetrorelix . This compound is unique in its rapid suppression of testosterone without an initial surge, making it suitable for patients with advanced prostate cancer who cannot tolerate other treatments .

References

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWRTTMUVOZGPW-HSPKUQOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H95ClN14O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171443
Record name Abarelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Abarelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion.
Record name Abarelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

183552-38-7
Record name Abarelix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183552387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abarelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abarelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Abarelix is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. [] It directly and competitively binds to GnRH receptors in the anterior pituitary gland, preventing the binding of naturally occurring GnRH. [, ] This blockade inhibits the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ]

A: In males, inhibiting LH secretion effectively blocks testosterone release from the testes, leading to medical castration. [, , ] This effect is beneficial in treating conditions like prostate cancer, as testosterone fuels prostate growth. [, , , ]

A: Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels (also known as a "flare"). [, , , ] This characteristic is particularly advantageous for patients with metastatic prostate cancer who are at risk of experiencing disease worsening from a testosterone surge. [, , , , ]

ANone: The provided research papers do not include specific spectroscopic data for this compound.

A: this compound functions as a competitive antagonist of the GnRH receptor and does not possess inherent catalytic properties. [] Its primary role is to bind to the receptor and block the action of GnRH.

A: While the provided papers don't detail specific computational studies, one mentions using an in vitro histamine release assay and a reporter gene assay to assess this compound and its analogues, suggesting potential for computational analysis. []

A: Research indicates that incorporating specific modifications, like p-ureido-phenylalanines at positions 5 and 6, can influence the duration of action in this compound analogues. [] These changes may impact the compound's hydrophilicity, ability to form gels, and diffusion characteristics, ultimately affecting its pharmacokinetic profile. []

A: this compound is formulated as a depot injection (Plenaxis®) to allow for sustained release and longer duration of action. [, , ] The provided research suggests using gluconic acid and a filling agent like mannitol in the formulation to improve solubility and reduce the aggregation tendency of this compound. []

ANone: The provided research papers focus on the scientific and clinical aspects of this compound and do not discuss SHE (Safety, Health, and Environment) regulations directly.

A: Studies comparing this compound's depot formulation with its injectable solution in healthy men aged 50-75 revealed a relative bioavailability of 0.52 for the depot formulation. [] The depot formulation demonstrated a significant improvement in the duration of this compound delivery and pharmacological activity compared to the injectable form. [] Following a single intramuscular injection of 100mg this compound depot, the mean terminal half-life was 13.2 days. []

A: this compound rapidly suppresses testosterone levels, achieving castrate levels within 3 days of administration. [, ] This rapid action contrasts with GnRH agonists, which can take several weeks to achieve similar suppression. [, ]

A: Yes, this compound effectively suppresses FSH levels, potentially to a greater extent than GnRH agonists. [, , ] Some preclinical studies suggest that FSH may play a role in prostate cancer progression, indicating a potential advantage of this compound in this regard. [, , ]

ANone: this compound's efficacy has been demonstrated in various preclinical and clinical settings:

  • In vitro: this compound effectively blocks GnRH receptors in cell-based assays, inhibiting LH and FSH release. [, ] It also shows lower histamine-releasing properties in vitro compared to other GnRH antagonists like cetrorelix. [, ]
  • In vivo: Animal studies have shown that this compound effectively suppresses testosterone levels and inhibits the growth of prostate cancer xenografts. []
  • Clinical Trials: Phase III clinical trials have demonstrated this compound's efficacy in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer. [, , , , , ] this compound showed comparable efficacy to GnRH agonists in controlling the disease. [, , , ]

A: Prostate-specific antigen (PSA) levels and testosterone levels are routinely monitored in patients receiving this compound treatment for prostate cancer. [, , , , ] A decrease in PSA levels and achievement of castrate testosterone levels are indicative of treatment response. [, ]

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